2-(Trifluoromethyl)naphthalene
Overview
Description
2-(Trifluoromethyl)naphthalene is an organic compound with the molecular formula C₁₁H₇F₃. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a trifluoromethyl group (-CF₃). This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of naphthalene using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst . Another approach involves the use of trifluoromethyl sulfonates under specific reaction conditions .
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)naphthalene often employs large-scale trifluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation: The compound can be oxidized to form corresponding naphthoic acids.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl₂) and bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products:
Electrophilic Aromatic Substitution: Halogenated naphthalenes or sulfonated naphthalenes.
Oxidation: Naphthoic acids.
Reduction: Various reduced derivatives depending on the reaction conditions.
Scientific Research Applications
2-(Trifluoromethyl)naphthalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)naphthalene is primarily related to its trifluoromethyl group. This group can influence the electronic properties of the molecule, making it more reactive in certain chemical environments. The trifluoromethyl group can also enhance the lipophilicity of the compound, allowing it to interact more effectively with biological membranes and molecular targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(Trifluoromethyl)naphthalene: Another trifluoromethylated naphthalene derivative, differing in the position of the trifluoromethyl group.
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylphenylboronic Acid: A boronic acid derivative used in various organic synthesis reactions.
Uniqueness: 2-(Trifluoromethyl)naphthalene is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The position of the trifluoromethyl group can significantly affect the compound’s electronic properties and steric effects, making it distinct from other trifluoromethylated compounds .
Properties
IUPAC Name |
2-(trifluoromethyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3/c12-11(13,14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMYQFCVFSVGAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446043 | |
Record name | 2-(trifluoromethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581-90-8 | |
Record name | 2-(trifluoromethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the regioselectivity of metalation in 2-(trifluoromethyl)naphthalene considered noteworthy?
A1: Unlike many substituted naphthalenes, this compound exhibits unusual regioselectivity during metalation reactions. While reaction with tert-butyllithium in the presence of potassium tert-butoxide leads to exclusive deprotonation at the 1-position, using sec-butyllithium with N,N,N',N'-tetramethylethylenediamine results in a mixture of products arising from deprotonation at both the 3- and 4-positions. [, ] This suggests that the choice of base and coordinating solvent significantly influences the site of attack, highlighting the complex interplay of steric and electronic factors governing the reaction.
Q2: What synthetic strategies can be employed to access diversely substituted this compound derivatives?
A2: One effective approach utilizes aryne chemistry. [, ] Specifically, generating 3-(trifluoromethyl)benzyne and trapping it with furan leads to a cycloadduct. This adduct serves as a versatile intermediate, allowing access to various this compound derivatives through subsequent transformations such as reduction, ring-opening, halogenation, and deoxygenation reactions.
Q3: Can you provide specific examples of valuable compounds accessible through this aryne-based synthetic route?
A3: This strategy enables the synthesis of various bromo(trifluoromethyl)naphthalenes. [, ] Furthermore, these bromo derivatives can be converted to the corresponding trifluoromethyl-substituted naphthoic acids through a halogen-metal exchange followed by carboxylation. These transformations highlight the utility of this method in accessing diverse and valuable this compound derivatives for potential applications in various fields.
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